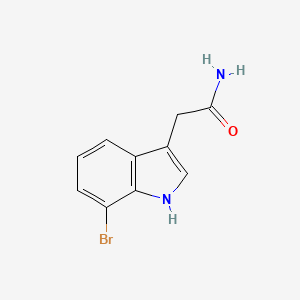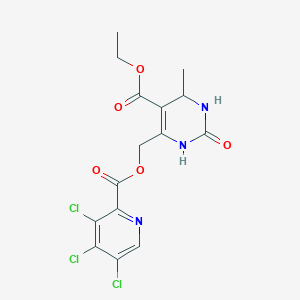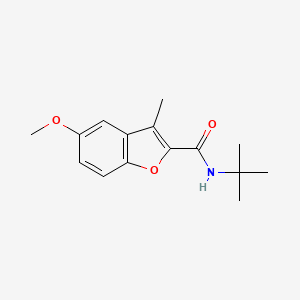
EtSO2-DL-Tic-Sar-NHPh(3-F)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EtSO2-DL-Tic-Sar-NHPh(3-F) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is a modified form of the endogenous peptide enkephalin, which plays a crucial role in pain management and mood regulation. The modification of enkephalin with EtSO2-DL-Tic-Sar-NHPh(3-F) enhances its potency and selectivity towards the delta opioid receptor, making it a promising candidate for the treatment of chronic pain and mood disorders.
作用機序
EtSO2-DL-Tic-Sar-NHPh(3-F) exerts its effects by binding to the delta opioid receptor, which is a G protein-coupled receptor (GPCR) that modulates pain and mood. The binding of the peptide to the receptor activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the inhibition of neuronal excitability, leading to pain relief and mood enhancement.
Biochemical and Physiological Effects
EtSO2-DL-Tic-Sar-NHPh(3-F) has been shown to have potent analgesic effects in animal models of chronic pain. The peptide also exhibits antidepressant and anxiolytic effects, suggesting its potential use in mood disorders. EtSO2-DL-Tic-Sar-NHPh(3-F) has a reduced risk of addiction and tolerance development compared to traditional opioids, making it a promising candidate for pain management.
実験室実験の利点と制限
One of the major advantages of using EtSO2-DL-Tic-Sar-NHPh(3-F) in lab experiments is its high selectivity and potency towards the delta opioid receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, the synthesis of EtSO2-DL-Tic-Sar-NHPh(3-F) is complex and requires specialized equipment and expertise. The peptide also has a short half-life, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of EtSO2-DL-Tic-Sar-NHPh(3-F). One area of focus is the optimization of the synthesis method to increase efficiency and reduce costs. Another area of interest is the development of novel delivery methods to improve the pharmacokinetics and bioavailability of the peptide. Additionally, further studies are needed to fully understand the mechanism of action of EtSO2-DL-Tic-Sar-NHPh(3-F) and its potential use in the treatment of various pain and mood disorders.
合成法
The synthesis of EtSO2-DL-Tic-Sar-NHPh(3-F) involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process starts with the attachment of Fmoc-Tic-OH to the resin followed by the addition of Fmoc-Sar-OH and Fmoc-Phg-OH. The peptide chain is elongated using standard SPPS techniques, and the final peptide is cleaved from the resin using TFA/water/triisopropylsilane. The peptide is then purified using HPLC and characterized using analytical techniques such as mass spectrometry and NMR.
科学的研究の応用
EtSO2-DL-Tic-Sar-NHPh(3-F) has been extensively studied for its potential therapeutic applications in pain management and mood disorders. The peptide has shown high selectivity and potency towards the delta opioid receptor, which is involved in pain modulation and mood regulation. EtSO2-DL-Tic-Sar-NHPh(3-F) has been shown to be effective in animal models of chronic pain, depression, and anxiety. The peptide has also been studied for its potential use in opioid addiction treatment due to its reduced risk of addiction and tolerance development.
特性
IUPAC Name |
2-ethylsulfonyl-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-3-30(28,29)25-13-16-8-5-4-7-15(16)11-19(25)21(27)24(2)14-20(26)23-18-10-6-9-17(22)12-18/h4-10,12,19H,3,11,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQOFQMLIWJGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)N(C)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate](/img/structure/B7469904.png)


![4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide](/img/structure/B7469915.png)
![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)


![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)
![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)